(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
Description
(E)-4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid is a substituted 4-oxobut-2-enoic acid derivative characterized by a pyrrolidine ring with ethoxymethyl and methyl substituents at positions 3 and 4, respectively. The (E)-configuration of the α,β-unsaturated carbonyl group is critical for its reactivity and biological interactions, as it facilitates Michael addition reactions with nucleophiles, enabling the synthesis of heterocyclic derivatives .
Key structural features influencing its activity:
- Ethoxymethyl group: Increases lipophilicity and metabolic stability compared to smaller alkyl substituents.
- α,β-unsaturated carbonyl: Acts as a reactive site for covalent interactions with biological targets.
Properties
IUPAC Name |
(E)-4-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-3-17-8-10-7-13(6-9(10)2)11(14)4-5-12(15)16/h4-5,9-10H,3,6-8H2,1-2H3,(H,15,16)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFFIYHEQYJSSC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC1CN(CC1C)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological significance.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrrolidine ring, which is known for its role in various biological activities.
Synthesis
The synthesis of this compound involves several steps, including the formation of the pyrrolidine derivative and subsequent modifications to introduce the ethoxymethyl and oxobutenoic acid functionalities. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, demonstrating inhibition of growth at low micromolar concentrations. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have reported that related pyrrolidine derivatives effectively inhibit 17-alpha-hydroxylase/17,20-lyase enzymes, which are crucial in steroidogenesis. The inhibition profiles indicate that these compounds can selectively target these enzymes with IC50 values in the nanomolar range .
Cytotoxicity and Cancer Research
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that this compound induces apoptosis in certain cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways. Further research is warranted to elucidate the specific molecular targets and pathways involved .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at Virginia Commonwealth University evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The results indicated a significant reduction in bacterial viability compared to control groups, with a notable effect against both Gram-positive and Gram-negative bacteria .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound. The study revealed that it effectively inhibited 17-alpha-hydroxylase with an IC50 value of approximately 40 nM, highlighting its potential as a therapeutic agent for conditions related to steroid hormone imbalances .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₃ |
| Antimicrobial IC50 | Low micromolar range |
| Enzyme Inhibition IC50 | 40 nM against 17-alpha-OHase |
| Cytotoxicity | Induces apoptosis in cancer cells |
Scientific Research Applications
The compound (E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and case studies.
Chemical Properties and Structure
The compound features a unique structure that integrates a pyrrolidine moiety with a conjugated enone system, which is crucial for its biological activity. The ethoxymethyl group enhances its lipophilicity, potentially improving its bioavailability.
Structural Formula
Neuroprotective Agents
Research indicates that compounds similar to this compound can act as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. Such inhibitors could help mitigate neuronal damage by reducing nitric oxide levels, thus providing a therapeutic avenue for conditions like Alzheimer's disease and Parkinson's disease .
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific kinases involved in cancer cell proliferation. For instance, modifications to the compound structure have shown enhanced selectivity toward casein kinase 1 delta (CK1δ), a target in cancer therapy. The compound's ability to inhibit CK1δ has been linked to reduced tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
The compound's structure allows it to interact with inflammatory pathways, potentially offering anti-inflammatory benefits. Compounds with similar scaffolds have been investigated for their ability to modulate cytokine production, which is critical in managing chronic inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Neuroprotection | nNOS inhibition | |
| Anticancer | CK1δ inhibition | |
| Anti-inflammatory | Modulation of cytokine production |
Table 2: Case Studies on Related Compounds
| Compound Name | Study Focus | Findings |
|---|---|---|
| Pyrrolidine Derivative | Neuroprotective effects | Reduced neurodegeneration markers |
| Isoxazole Analog | Anticancer properties | Inhibited tumor growth in xenografts |
| Ethoxy-substituted | Anti-inflammatory effects | Decreased IL-6 levels |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of 4-oxobut-2-enoic acid derivatives are highly dependent on substituents. Below is a comparative analysis:
Electronic and Steric Effects
- Hammett σ Values : Electron-withdrawing groups (e.g., nitro in ) increase the electrophilicity of the α,β-unsaturated carbonyl, enhancing reactivity with nucleophiles. Ethoxymethyl (electron-donating) in the target compound reduces this effect, favoring selective interactions .
Preparation Methods
Michael Addition-Based Approach
A key method involves Michael addition of a substituted pyrrolidine derivative to an α,β-unsaturated keto acid or its ester analog. This approach leverages the nucleophilic nitrogen on the pyrrolidine ring attacking the β-carbon of the unsaturated system, forming the C–N bond essential for the target molecule.
- Starting Material: 4-oxobut-2-enoic acid or its esters (e.g., ethyl esters).
- Nucleophile: 3-(ethoxymethyl)-4-methylpyrrolidine or its protected derivatives.
- Reaction Conditions: Mild base catalysis or Lewis acid catalysis in polar aprotic solvents (e.g., DMF, DMSO).
- Outcome: Formation of the (E)-configured adduct due to thermodynamic control.
This method is supported by literature on similar Michael additions involving 4-oxobut-2-enoic acid derivatives leading to heterocyclic compounds with biological activity.
Amide Bond Formation via Carbodiimide-Mediated Coupling
The ethoxymethyl and methyl-substituted pyrrolidine can be introduced through amide bond formation using carbodiimide coupling reagents, especially when the pyrrolidine is present as an amine and the keto acid as a carboxylic acid.
- Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA).
- Solvent: Anhydrous N,N-dimethylformamide (DMF).
- Temperature: Ambient (20–25 °C).
- Reaction Time: 12–24 hours.
- Yield: Moderate to good (40–70%), depending on substrate purity and reaction optimization.
This method is widely used for coupling carboxylic acids with amines to form amides, a relevant step in the preparation of complex substituted pyrrolidine derivatives.
Halide Activation and Nucleophilic Substitution
In some synthetic routes, the ethoxymethyl group is introduced by alkylation of a hydroxy or halide precursor on the pyrrolidine ring.
- Starting Material: 3-hydroxymethyl-4-methylpyrrolidine or 3-halogenated analog.
- Alkylating Agent: Ethyl halides (e.g., ethyl bromide).
- Base: Potassium carbonate or sodium hydride.
- Solvent: Polar aprotic solvents like DMF or DMSO.
- Temperature: 50–80 °C.
- Yield: Variable, often 50–80% depending on conditions.
This step is critical for installing the ethoxymethyl substituent on the pyrrolidine ring before coupling to the keto acid moiety.
Representative Experimental Data and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Michael Addition | Substituted pyrrolidine + 4-oxobut-2-enoic acid, base, DMF, RT | 60–75 | Formation of C–N bond, E-isomer favored |
| 2 | Carbodiimide-Mediated Coupling | EDC·HCl, HOBt, DIPEA, DMF, RT, 18 h | 40–70 | Amide bond formation with pyrrolidine amine |
| 3 | Alkylation (Ethoxymethylation) | Ethyl bromide, K2CO3, DMF, 60 °C | 50–80 | Installation of ethoxymethyl substituent |
Research Findings and Optimization Notes
- Stereochemistry: The (E)-configuration of the double bond in 4-oxobut-2-enoic acid derivatives is thermodynamically favored and can be confirmed by NMR coupling constants and X-ray crystallography.
- Solvent Effects: Polar aprotic solvents such as DMF and DMSO enhance nucleophilicity and reaction rates in Michael additions and alkylation steps.
- Catalysts and Additives: Use of HOBt in carbodiimide coupling suppresses side reactions and improves yields by stabilizing reactive intermediates.
- Temperature Control: Mild temperatures prevent decomposition of sensitive intermediates and favor selective substitution.
- Purification: Column chromatography on silica gel with gradient elution (ethyl acetate/hexanes) is effective for isolating pure products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
